![molecular formula C14H17Cl2N3O3 B2983136 4-((2,6-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid CAS No. 899964-59-1](/img/structure/B2983136.png)
4-((2,6-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid
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Description
4-((2,6-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid, also known as DPA-714, is a promising radioligand for imaging neuroinflammation in vivo. It belongs to the family of imidazopyridine derivatives and has been extensively studied in recent years due to its potential applications in various fields such as neuroscience, pharmacology, and medicine.
Scientific Research Applications
Molecular Docking and Vibrational Studies
The compound 4-((2,6-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid and its derivatives have been investigated for their spectroscopic and structural properties through experimental and theoretical approaches. These studies include molecular docking, which suggests these derivatives may inhibit Placenta growth factor (PIGF-1) and possess good biological activities, potentially important for pharmacological applications. Vibrational analyses, including FT-IR and FT-Raman spectroscopy, along with DFT calculations, have provided insights into the molecule's stability and reactivity. Furthermore, their non-linear optical properties and interactions like hydrogen bonding and Van der Waals forces were examined, indicating potential applications in materials science and drug design (K. Vanasundari, V. Balachandran, M. Kavimani, B. Narayana, 2018).
Antimicrobial Activities
Synthesis and Antimicrobial Activities
Novel 1,2,4-Triazole derivatives synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines, including a step involving 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, have shown good to moderate antimicrobial activities against several test microorganisms. This indicates the potential of 4-((2,6-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid derivatives in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).
Anticancer Activities
Synthesis and Anticancer Activity
Some derivatives of 4-((2,6-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid have been synthesized and tested for their anticancer activities. Notably, derivatives were found to exhibit significant in vitro cytotoxic activities against different cancer cell lines, highlighting their potential as anticancer agents. The study suggests further investigation into butanoic acid derivatives for their pharmacological importance, including their role in cancer therapy (H. Saad, A. Moustafa, 2011).
properties
IUPAC Name |
4-(2,6-dichloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O3/c15-9-2-1-3-10(16)13(9)18-12(20)8-11(14(21)22)19-6-4-17-5-7-19/h1-3,11,17H,4-8H2,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYYMWAGVYHDLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid |
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